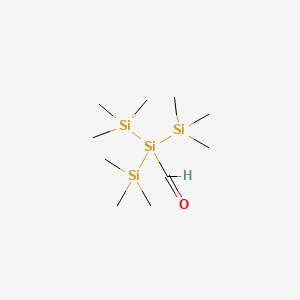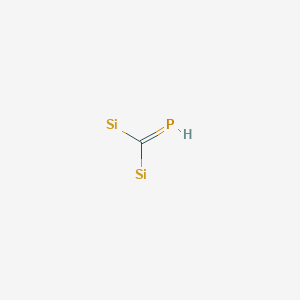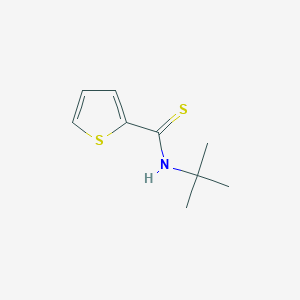
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-(2-(3-methoxyphenyl)ethoxy)- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline typically involves the reaction of 2-aminobenzamide with 3-methoxyphenylacetic acid under reflux conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster reaction times and higher product purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(3-methoxyphenyl)ethoxy)-quinazoline involves the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy. The compound binds to the active site of the target enzyme, preventing its normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
4-Hydroxyquinazoline: Known for its anticancer properties.
2-Phenylquinazoline: Exhibits antimicrobial and antifungal activities.
Uniqueness
4-(2-(3-methoxyphenyl)ethoxy)-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development .
Propiedades
Número CAS |
124427-42-5 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
4-[2-(3-methoxyphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-6-4-5-13(11-14)9-10-21-17-15-7-2-3-8-16(15)18-12-19-17/h2-8,11-12H,9-10H2,1H3 |
Clave InChI |
FGYOUSIEQBDSSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)




![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)

![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

